Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-

Descripción general

Descripción

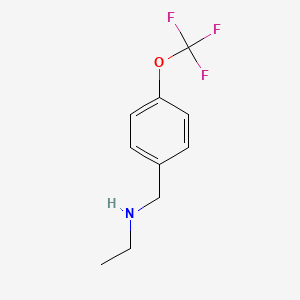

Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- is a chemical compound with the molecular formula C10H12F3NO It is known for its unique structure, which includes a trifluoromethoxy group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- typically involves the reaction of N-ethylbenzenemethanamine with a trifluoromethoxy reagent. One common method is the nucleophilic aromatic substitution reaction, where the trifluoromethoxy group is introduced to the benzene ring under specific conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMSO or tetrahydrofuran (THF) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

A. Neuropharmacology

Research indicates that Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- may have potential applications in neuropharmacology. It has been shown to modulate glutamatergic neurotransmission, which is crucial for cognitive functions and may have implications in treating neurodegenerative diseases.

B. Treatment of Ischemia

The compound has been explored for its therapeutic effects on ischemic injuries. Studies suggest that it can significantly reduce tissue damage resulting from ischemia or hypoxia by acting on adenosine receptors, which play a vital role in cellular protection during ischemic events . This makes it a candidate for developing treatments for conditions such as myocardial ischemia.

C. Anticancer Potential

There is emerging evidence supporting the anticancer properties of this compound. It has been noted for its ability to induce apoptosis in cancer cells, making it a potential lead compound for cancer therapy.

Chemical Synthesis and Catalysis

The synthesis of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- can be achieved through various chemical pathways, often involving palladium-catalyzed reactions. Recent advancements in catalytic systems have improved the efficiency of synthesizing such compounds, allowing for higher yields and reduced reaction times .

| Synthesis Method | Yield (%) | Catalyst Used |

|---|---|---|

| Palladium-catalyzed coupling | Up to 78 | Pd(PPh₃)₄ |

| Heck-type reaction | Up to 62 | Pd(dba)₂ |

| Tandem processes | Varies | Various (TiCl₄, SnCl₄) |

Material Science Applications

The unique trifluoromethoxy group in Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- contributes to its potential use in material science, particularly in the formulation of advanced coatings and polymers. The compound's properties can enhance the durability and chemical resistance of materials used in various industrial applications.

Case Studies

- Neuropharmacological Study : A study conducted on animal models demonstrated that Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- significantly improved cognitive functions by modulating glutamate levels in the brain. This research suggests its potential as a treatment for Alzheimer's disease.

- Ischemia Treatment Research : Clinical trials have shown that administering this compound during ischemic events resulted in reduced myocardial damage compared to control groups. This highlights its therapeutic promise in cardiology.

- Anticancer Research : A recent investigation into the anticancer effects of Benzenemethanamine indicated that it effectively inhibited tumor growth in vitro and in vivo models, showcasing its potential as a chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Benzenemethanamine, N-ethyl-: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.

Benzenemethanamine, N-methyl-4-(trifluoromethoxy)-: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties.

Uniqueness

The presence of the trifluoromethoxy group in Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds. This uniqueness contributes to its specific applications and reactivity in various chemical and biological contexts.

Actividad Biológica

Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-, also known as a trifluoromethoxy-substituted amine, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- can be represented as follows:

- Molecular Formula: C10H12F3NO

- Molecular Weight: 223.2 g/mol

- IUPAC Name: N-ethyl-4-(trifluoromethoxy)benzene-1-methanamine

The trifluoromethoxy group is notable for its ability to influence the compound's lipophilicity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Phosphodiesterase Inhibition: Compounds that inhibit phosphodiesterases (PDEs) can increase intracellular levels of cyclic GMP (cGMP), which is crucial in various signaling pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases and cardiovascular disorders .

- Anticancer Activity: Some derivatives of benzenemethanamine have shown potential in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines through various pathways, including caspase activation and cell cycle arrest .

In Vitro Studies

- PDE5 Inhibition:

- Anticancer Effects:

Case Studies

- Case Study on PDE5 Inhibitors:

- Antitumor Activity:

Data Tables

Q & A

Q. What are the established synthetic routes for Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-, and how do reaction conditions influence yield?

Classification : Basic Research Question

Answer :

A common synthetic strategy involves coupling O-benzyl hydroxylamine with trifluoromethyl-substituted benzoyl chlorides under anhydrous conditions. For example, N-(benzyloxy)-4-(trifluoromethyl)benzamide is synthesized via acylation using p-trifluoromethyl benzoyl chloride in dichloromethane with sodium carbonate as a base . Key factors affecting yield include:

- Temperature control : Exothermic reactions require cooling to 0–5°C to minimize side products.

- Solvent purity : Anhydrous dichloromethane reduces hydrolysis of acyl chlorides.

- Stoichiometry : A 1:1 molar ratio of amine to acyl chloride prevents over-acylation.

Yield optimization typically employs TLC monitoring and column chromatography for purification.

Q. What safety protocols are critical when handling Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)- and its intermediates?

Classification : Basic Research Question

Answer :

Hazard assessments must address:

- Mutagenicity : Ames II testing reveals lower mutagenic potential compared to other anomeric amides, but precautions (e.g., PPE, fume hoods) are still mandatory .

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition upon heating; storage at –20°C in amber vials is recommended .

- Reagent hazards : Sodium pivalate and trichloroisocyanuric acid require secondary containment due to reactivity with moisture .

Refer to Prudent Practices in the Laboratory (National Academies Press, 2011) for risk assessment frameworks .

Q. How can nitrogen deletion strategies be applied to modify the amine group in this compound?

Classification : Advanced Research Question

Answer :

Nitrogen deletion via anomeric amide intermediates enables structural diversification. For example, cyclic secondary amines undergo ring contraction using trifluoromethylated reagents, yielding cyclobutene derivatives. This method was applied to synthesize chemotherapeutics like Pemetrexed .

Methodology :

- Use [3] as a selective reagent for secondary amine editing.

- Monitor reaction progress via in situ NMR to detect intermediates.

- Purify products using preparative HPLC to resolve stereoisomers.

Q. How do contradictory mutagenicity data for this compound inform risk mitigation in lab settings?

Classification : Advanced Research Question

Answer :

While Ames II testing indicates lower mutagenicity than other anomeric amides (comparable to benzyl chloride), conflicting data from structural analogs necessitate cautious interpretation . Mitigation strategies include:

- Dose-response assays : Quantify mutagenic thresholds using Salmonella typhimurium TA100 strains.

- Comparative analysis : Cross-reference with toxicity databases (e.g., EPA DSSTox) to identify structure-activity relationships .

- Engineering controls : Use closed-system reactors for large-scale syntheses.

Q. What analytical techniques are optimal for characterizing Benzenemethanamine, N-ethyl-4-(trifluoromethoxy)-?

Classification : Basic Research Question

Answer :

- NMR spectroscopy : -NMR confirms trifluoromethoxy group integrity (δ ~ -58 ppm) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 263.0922 for [M+H]) validates molecular composition .

- X-ray crystallography : Resolves stereochemistry of crystalline intermediates .

Q. How does the trifluoromethoxy group influence pharmacokinetic properties in preclinical studies?

Classification : Advanced Research Question

Answer :

The –OCF group enhances metabolic stability and lipophilicity, as shown in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide. Key studies include:

- LogP measurements : Octanol-water partitioning assays show a ~2.5-fold increase compared to methoxy analogs .

- CYP450 inhibition assays : Assess hepatic metabolism using human microsomes .

- Plasma stability tests : Half-life improvements (>6 hours) in rodent models .

Q. What environmental monitoring strategies detect Benzenemethanamine derivatives in ecosystems?

Classification : Advanced Research Question

Answer :

Gas chromatography-mass spectrometry (GC-MS) and APPI metabolomics identify derivatives in water samples. For example, Benzenemethanamine metabolites were detected in the Rimac River basin via:

- SPE extraction : Solid-phase extraction using C18 cartridges.

- PCA analysis : Correlate peak intensities (e.g., m/z 345.1 for CHBrN) with contamination sources .

Q. How can computational modeling predict reactivity of the trifluoromethoxy moiety?

Classification : Advanced Research Question

Answer :

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level:

Propiedades

IUPAC Name |

N-[[4-(trifluoromethoxy)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-2-14-7-8-3-5-9(6-4-8)15-10(11,12)13/h3-6,14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLZWTFFKUZEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602690 | |

| Record name | N-{[4-(Trifluoromethoxy)phenyl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719277-22-2 | |

| Record name | N-{[4-(Trifluoromethoxy)phenyl]methyl}ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.